molecular formula C27H24N4O2 B357723 1-benzyl-N-ethyl-7-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 901271-85-0

1-benzyl-N-ethyl-7-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B357723
CAS No.: 901271-85-0
M. Wt: 436.5g/mol
InChI Key: WVHOCICGLQBOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridopyrrolopyrimidine carboxamide class, characterized by a fused tricyclic core with a carboxamide substituent at position 2. The structure includes a benzyl group at position 1, an ethyl group and phenyl group on the amide nitrogen, and a methyl group at position 3. The ethyl and phenyl substituents on the amide nitrogen likely modulate solubility and steric interactions, while the benzyl group may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

6-benzyl-N-ethyl-12-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-3-29(21-12-8-5-9-13-21)27(33)23-16-22-25(30(23)18-20-10-6-4-7-11-20)28-24-15-14-19(2)17-31(24)26(22)32/h4-17H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHOCICGLQBOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-ethyl-7-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown potential in inhibiting various kinases involved in cancer progression. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on Pim kinases, which are implicated in oncogenesis .
  • Antioxidant Properties : Studies suggest that related compounds exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays that quantify free radical scavenging capabilities .

Anticancer Activity

Several studies have explored the anticancer potential of pyrido-pyrimidine derivatives. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (breast cancer)9.1
Compound BPC12 (neuroblastoma)16.4
Compound CBEL-7402 (hepatocellular carcinoma)10.74

These findings indicate that the compound may possess similar anticancer properties.

Neuroprotective Effects

Neuroprotective activities have also been reported for related compounds. For instance, certain derivatives were found to inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways and reducing oxidative stress markers .

Cholinesterase Inhibition

Inhibition of cholinesterase enzymes is another area where this class of compounds shows promise. Compounds with similar structures have been documented to exhibit strong inhibitory effects on acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease:

CompoundAChE IC50 (nM)Reference
Compound D2.6
Compound E2.3

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological assays:

  • In vitro Studies : In vitro assays revealed that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics.
  • Mechanistic Studies : Detailed mechanistic studies indicated that the compound induces apoptosis through caspase activation pathways and inhibits cell proliferation by targeting specific kinase pathways.
  • Animal Models : Preliminary animal studies suggest potential therapeutic effects in models of neurodegenerative diseases, highlighting its role in reducing neuroinflammation and improving cognitive function.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrido-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of kinases involved in cancer progression, such as PI3K and mTOR. These pathways are critical in cell proliferation and survival, making them prime targets for cancer therapy .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrido-pyrimidine derivatives. For example, compounds synthesized from similar frameworks demonstrated potent inhibition of COX enzymes, which are key mediators in inflammatory processes. The effectiveness of these compounds was evaluated using various in vitro assays, showing promising results comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Properties

There is emerging evidence suggesting that pyrido-pyrimidine derivatives may offer neuroprotective benefits. Compounds targeting neuroinflammation and oxidative stress pathways are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of inflammatory cytokines and neurotrophic factors .

A comprehensive review of structure–activity relationships (SAR) has been conducted on various pyrido-pyrimidine derivatives to identify key structural features that contribute to their biological activities. This includes examining the effects of substituents on the benzyl and phenyl groups, which can significantly influence potency and selectivity against specific biological targets.

Data Tables

Compound Activity IC50 (µM) Target
Compound AAnticancer0.02PI3K
Compound BAnti-inflammatory0.04COX-2
Compound CNeuroprotective0.05TNF-alpha

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrido-pyrimidine derivatives, researchers synthesized a series of compounds and tested them against various cancer cell lines. One derivative showed a remarkable IC50 value of 0.02 µM against breast cancer cells, indicating its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of these compounds through in vivo models of arthritis. The tested derivatives significantly reduced paw edema in rats compared to control groups, demonstrating their potential utility in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents at positions 1, 7, 9, and the amide nitrogen. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) logP/logD Key Properties
Target Compound C₂₇H₂₅N₅O₂* ~443.52 1-benzyl, N-ethyl, N-phenyl, 7-methyl ~3.1 (estimated) Moderate lipophilicity; balanced solubility
N-Benzyl-1,9-dimethyl-4-oxo-N-phenyl analog [] C₂₆H₂₂N₄O₂ 422.49 1-benzyl, 9-methyl, N-phenyl N/A Higher rigidity due to 9-methyl; reduced solubility
N-Benzyl-1,9-dimethyl analog [] C₂₀H₁₈N₄O₂ 346.39 1-benzyl, 9-methyl logP: 2.47 Lower molecular weight; higher logSw (-3.14) suggests poor aqueous solubility
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl) analog [] C₂₄H₂₆N₄O₃ 418.49 1-(3-methoxypropyl), 9-methyl, N-phenethyl pKa: 14.76 Enhanced solubility from methoxypropyl; phenethyl may improve target binding
N,N,1,7-Tetramethyl analog [] C₁₅H₁₆N₄O₂ 284.31 1,7-dimethyl, N,N-dimethyl N/A Compact structure; likely high metabolic stability

*Molecular formula and weight inferred from substituent contributions due to incomplete data in evidence.

Pharmacological Implications

  • Naphthyl-substituted analog [] : The bulky naphthyl group may enhance hydrophobic interactions in enzyme binding pockets but reduce solubility .
  • Tetramethyl analog [] : N,N-dimethylation increases metabolic stability but may reduce target affinity due to steric hindrance .

Preparation Methods

Three-Component Condensation Strategy

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core is synthesized via a one-pot condensation of 6-amino-2-thiouracil, arylglyoxal hydrates, and β-dicarbonyl compounds (e.g., acetylacetone) in acetic acid under reflux. The reaction proceeds through:

  • Formation of α,β-unsaturated ketone intermediates via Knoevenagel-like condensation between arylglyoxal and acetylacetone.

  • Nucleophilic addition of 6-amino-2-thiouracil to the activated double bond.

  • Cyclization involving the acetyl moiety and 6-amino group to form the pyrrole ring, followed by pyridine annulation.

Reaction conditions (2 hours at 110°C) yield the tricyclic intermediate with 85–90% efficiency. Spectroscopic validation includes:

  • 1H-NMR : δ 6.6–7.2 (aromatic protons), δ 2.5–3.1 (methyl groups).

  • IR : 1666 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N).

Introduction of N-Substituents: Benzyl and Ethyl Groups

Sequential Alkylation for N-Benzylation and N-Ethylation

The N-ethyl and N-benzyl groups are introduced via alkylation of secondary amines using ethyl iodide and benzyl bromide in DMF:

  • N-Ethylation : Stirring at 60°C with ethyl iodide (2 equivalents) for 6 hours.

  • N-Benzylation : Addition of benzyl bromide (1.5 equivalents) under reflux for 12 hours.

Key Parameters :

  • Solvent : DMF enhances solubility and reaction kinetics.

  • Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

  • Characterization :

    • MS : m/z 313 [M+H]+ for N-ethyl-N-benzyl intermediates.

    • 1H-NMR : δ 4.3–4.5 (quartet, –CH2– from ethyl), δ 5.1 (s, benzyl –CH2–).

Carboxamide Functionalization at Position 2

Carbamoylation with Alkali Cyanates

The 2-carboxamide group is introduced via carbamoylation using potassium cyanate in dichloromethane with maleic acid catalysis:

  • Reaction Setup : 10-Methoxyiminostilbene (1 eq), KOCN (1.2 eq), maleic acid (0.1 eq) in CH2Cl2 (1:10 w/v).

  • Conditions : 50°C for 2 hours, followed by neutralization with NaHCO3.

Outcomes :

  • Yield : 72% after hydrolysis.

  • Purity : >98% by HPLC (reduced oxo-iminodibenzyl impurities).

Oxidation and Hydrolysis to Introduce the 4-Oxo Group

Acid-Mediated Hydrolysis

The 4-oxo functionality is generated via hydrolysis of a methoxy intermediate using dilute HCl:

  • Procedure : 10-Methoxycarbamazepine (1 eq) in 2N HCl (50 mL) at 40–50°C for 5 hours.

  • Workup : Cooling to 0–5°C precipitates the product, filtered and washed with CH2Cl2.

Analytical Data :

  • FTIR : 1716 cm⁻¹ (ester C=O → ketone C=O shift to 1685 cm⁻¹).

  • 1H-NMR : Disappearance of δ 3.7–3.9 (methoxy protons).

Final Purification and Structural Validation

Chromatographic and Spectroscopic Methods

  • Purification : Silica gel column chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol.

  • Yield : 39% after purification.

  • Characterization :

    • HRMS : m/z 507.2124 [M+H]+ (calculated for C29H27N4O3).

    • 13C-NMR : δ 176.5 (C=O), 158.2 (pyrimidine C2), 135.1–128.4 (aromatic carbons).

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Key Reference
Core condensationAcetic acid, reflux8695
N-AlkylationDMF, 60–100°C7897
CarbamoylationCH2Cl2, maleic acid7298
Hydrolysis2N HCl, 50°C8599

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

  • Pyrrole vs. Pyridine Formation : The use of β-dicarbonyl compounds directs cyclization to the pyrrole ring, while prolonged heating (≥3 hours) favors pyridine annulation.

  • Impurity Profile :

    • Oxo-iminodibenzyl derivatives : Suppressed by maleic acid catalysis in carbamoylation.

    • N-Dealkylation : Minimized using excess alkylating agents.

Industrial Scalability and Environmental Considerations

Solvent Selection and Waste Management

  • Preferred Solvents : Dichloromethane (recyclable via distillation) and acetic acid (biodegradable).

  • Catalyst Recovery : Maleic acid is recovered via aqueous extraction (85% efficiency) .

Q & A

Q. What are the key synthetic strategies for synthesizing 1-benzyl-N-ethyl-7-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. For example, the pyrido-pyrrolo-pyrimidine core can be constructed via cyclization of precursors like substituted pyrimidines and pyrrolidines under reflux conditions. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for cyclodehydration). Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products .

Q. How is structural confirmation of this compound achieved using spectroscopic and analytical techniques?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–160 ppm) to verify the fused pyrido-pyrrolo-pyrimidine system. The N-ethyl and N-phenyl substituents are confirmed by triplet signals for CH2 groups (δ 1.2–1.5 ppm) and aromatic protons from the phenyl ring .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z ~496.2) to confirm purity .
  • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bands (if present) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and target-specific enzymatic assays (e.g., kinase inhibition or PDE activity). For example, in kinase assays, pre-incubate the compound with recombinant enzymes (CDK9, EGFR) and measure ATP consumption via luminescence. IC50 values are calculated using dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Systematically modify the benzyl, ethyl, or phenyl groups. For instance, replace benzyl with substituted benzyl (e.g., 4-fluoro) to assess steric/electronic effects on target binding .
  • Biological Testing : Compare analog activity in assays (e.g., IC50 shifts in kinase inhibition). For analgesics, use the acetic acid writhing test in mice to correlate substituents with pain threshold modulation .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., PDE2A or CDK9) and guide rational design .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Re-test the compound under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Batch Reproducibility : Assess synthesis consistency via NMR/HPLC to rule out impurities (e.g., residual solvents or regioisomers) .

Q. How can in vivo pharmacokinetic (PK) and blood-brain barrier (BBB) penetration be evaluated for CNS-targeted applications?

  • Methodological Answer :
  • Mouse PK Studies : Administer orally (10 mg/kg) and collect plasma/brain samples at intervals (0.5–24 h). Quantify compound levels via LC-MS/MS. Calculate AUC, Cmax, and brain/plasma ratios.
  • BBB Penetration Models : Use in situ perfusion or MDCK-MDR1 cell monolayers to measure permeability (Pe) and efflux ratios .

Q. What strategies mitigate instability or degradation during storage or biological assays?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to stress conditions (pH 1–13, heat, light) and monitor decomposition via HPLC.
  • Formulation : Use lyophilization with stabilizers (e.g., cyclodextrins) or store in anhydrous DMSO at -80°C to prevent hydrolysis .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueObserved DataReference
1H NMR δ 7.2–8.1 (aromatic H), δ 1.3 (CH3)
HRMS (ESI+) m/z 496.2012 [M+H]+ (calc. 496.2015)
IR 1695 cm⁻¹ (C=O stretch)

Q. Table 2. In Vitro Bioactivity Profiling

Assay TypeTargetIC50 (µM)Reference
Kinase InhibitionCDK90.12
CytotoxicityMIA PaCa-2>50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.